molecular formula C9H11N3O B11782710 5-(Pyridin-2-YL)piperazin-2-one

5-(Pyridin-2-YL)piperazin-2-one

Cat. No.: B11782710
M. Wt: 177.20 g/mol
InChI Key: AHCSURHAGAJIJC-UHFFFAOYSA-N
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Description

5-(Pyridin-2-YL)piperazin-2-one is an organic compound that belongs to the class of piperazine derivatives It is characterized by a piperazine ring substituted with a pyridine moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-2-YL)piperazin-2-one can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated reactors and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-2-YL)piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine moiety can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce piperazine derivatives with reduced functional groups.

Scientific Research Applications

5-(Pyridin-2-YL)piperazin-2-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(Pyridin-2-YL)piperazin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. Molecular docking studies have shown that the compound can bind to targets such as serine/threonine kinases, disrupting key cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Piperazin-2-one: A similar compound with a piperazine ring but without the pyridine moiety.

    1-(2-Pyridyl)piperazine: Another related compound with a pyridine ring attached to the piperazine ring.

Uniqueness

5-(Pyridin-2-YL)piperazin-2-one is unique due to the presence of both the piperazine and pyridine moieties, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and potential therapeutic applications .

Properties

IUPAC Name

5-pyridin-2-ylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c13-9-6-11-8(5-12-9)7-3-1-2-4-10-7/h1-4,8,11H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCSURHAGAJIJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC(=O)N1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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